molecular formula C14H15NO2 B1601289 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile CAS No. 58379-06-9

1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1601289
CAS No.: 58379-06-9
M. Wt: 229.27 g/mol
InChI Key: OJEYROFCWOJHCR-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is a chemical building block of high interest in medicinal chemistry and neuroscience research. This compound belongs to a class of cyclohexanecarbonitrile derivatives that are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . Structural analogs of this compound, which feature a methoxyphenyl group, are commonly explored in pre-clinical studies for central nervous system (CNS) targets . Researchers utilize such scaffolds in the design and development of novel ligands, partly due to the versatility of the carbonitrile functional group and the established bioisosteric properties of the methoxyphenyl moiety . The 4-oxocyclohexanecarbonitrile core is a significant pharmacophore, with related compounds being actively studied for their potential role in modulating enzymes like gamma-secretase, a target in Alzheimer's disease research . As a research chemical, this product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the associated Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-5-3-2-4-12(13)14(10-15)8-6-11(16)7-9-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEYROFCWOJHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517976
Record name 1-(2-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-06-9
Record name 1-(2-Methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Convergent Synthetic Route via Coupling of Fragments

One effective approach involves a convergent synthesis where two main fragments are prepared separately and then coupled to form the target compound. This method was illustrated in the synthesis of methoxyphenyl-containing cyclohexanecarbonitrile analogs.

  • Preparation of Methoxyphenyl Coupling Partner :
    Starting from fluoroacetophenone, nucleophilic substitution with sodium methoxide in DMF at 0 °C to 50 °C yields methoxyphenylethanone intermediates. Subsequent acid-catalyzed bromination furnishes the bromo-substituted methoxyphenyl coupling partner with high yield (75–80%).

  • Preparation of Cyclohexanecarbonitrile Fragment :
    The eastern coupling partner, 2-oxocyclohexane-1-carbonitrile, is condensed with methylhydrazine to form thiourea intermediates. These intermediates then undergo further reaction sequences to build the cyclohexanone core with the nitrile functionality intact.

  • Coupling Reaction :
    The bromo-substituted methoxyphenyl ethanone and the cyclohexanecarbonitrile derivative are coupled under nucleophilic substitution conditions to yield the desired 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile scaffold.

Bromination and Nucleophilic Substitution Strategy

A common synthetic tactic involves selective bromination of aromatic ketone precursors followed by nucleophilic substitution to introduce the methoxy group.

  • Bromination :
    Aromatic ketones such as acetophenone derivatives are brominated using bromine in acidic media (e.g., 33% HBr in acetic acid) at room temperature for 1.5 hours, yielding bromoethanones in 75–80% yield.

  • Nucleophilic Substitution :
    The bromoethanones undergo nucleophilic substitution with sodium methoxide in DMF to replace the bromine with a methoxy group, forming methoxyphenylethanones.

This sequence ensures regioselective installation of the methoxy substituent on the phenyl ring, critical for the target compound's structure.

Use of 2-(2-Bromo-4-methoxyphenyl)acetonitrile as a Key Intermediate

An alternative approach involves preparing 2-(2-bromo-4-methoxyphenyl)acetonitrile intermediates, which serve as building blocks for further elaboration.

  • Preparation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile :
    This intermediate is synthesized via bromination of 2-(4-methoxyphenyl)acetonitrile under controlled conditions, followed by purification through flash chromatography. Yields around 73% have been reported.

  • Subsequent Reactions :
    The brominated acetonitrile intermediate can be subjected to further nucleophilic substitution or coupling reactions to introduce the cyclohexanone moiety or other substituents, facilitating the synthesis of this compound derivatives.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution on fluoroacetophenone Sodium methoxide, DMF, 0 °C to 50 °C 44–67 Converts fluoroacetophenone to methoxyphenylethanone
Bromination of methoxyphenylethanone Br2, 33% HBr in AcOH, DCM, room temperature, 1.5 h 75–80 Produces bromo-substituted coupling partner
Condensation of 2-oxocyclohexane-1-carbonitrile with methylhydrazine Standard condensation conditions Not specified Forms thiourea intermediate for cyclohexanone core
Preparation of 2-(2-bromo-4-methoxyphenyl)acetonitrile Bromination of 2-(4-methoxyphenyl)acetonitrile 73 Intermediate for further coupling

Research Findings and Observations

  • The convergent synthetic route allows for modular assembly, facilitating structural variation on the phenyl ring and cyclohexanone core, which is valuable for medicinal chemistry optimization.

  • Bromination in acidic media provides high regioselectivity and good yields, essential for preparing coupling partners with the correct substitution pattern.

  • Sodium methoxide in DMF is an effective nucleophile for substituting halogens with methoxy groups on aromatic ketones, enabling the preparation of methoxyphenyl intermediates.

  • The condensation of 2-oxocyclohexane-1-carbonitrile with methylhydrazine is a key step to introduce the cyclohexanone ring with the nitrile functionality, which is crucial for the target compound's biological activity.

  • The preparation of brominated acetonitrile intermediates offers an alternative route with good yields and purity, suitable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics suggest significant potential in pharmaceutical development . The presence of a methoxy group attached to the phenyl ring enhances its biological activity, making it a subject of interest for drug design. Preliminary studies indicate that compounds with similar structures may interact with specific biological receptors or enzymes, influencing pathways related to inflammation and pain response.

Case Study: Anti-inflammatory Potential

Research has shown that analogs of 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile exhibit anti-inflammatory properties. For instance, compounds derived from similar structures have been tested for their efficacy in reducing inflammation in animal models, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory agents.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of structurally related compounds have highlighted their potential as anticancer agents . For example, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines, surpassing the potency of established chemotherapeutics like Doxorubicin .

Table: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7 (Breast Cancer)
2-amino-4,6-diphenylnicotinonitriles<10MCF-7
Doxorubicin15MCF-7

This table illustrates the cytotoxicity profiles of various compounds, indicating the potential effectiveness of this compound in cancer treatment.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies are essential for elucidating its mechanisms of action within biological contexts. Research suggests that this compound may affect signaling pathways involved in cellular responses to stress and injury.

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be exploited in catalysis or as a precursor for novel materials.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are essential for confirming the compound's structure and purity.

Synthesis Pathway Example

A common synthetic pathway involves starting from commercially available precursors and applying cyclization conditions to yield the desired product efficiently.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The nitrile and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals.

    2-Methoxyphenyl isocyanate: Employed as a reagent in organic synthesis.

    2-Methoxyphenylacetonitrile: A precursor in the synthesis of various organic compounds.

Uniqueness: 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Biological Activity

1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is an organic compound with a unique structure characterized by a cyclohexane ring, a carbonitrile group, and a ketone functionality. Its molecular formula is C_{13}H_{13}N_{1}O_{1} with a molecular weight of approximately 229.279 g/mol. The presence of the methoxy group on the phenyl ring significantly influences its chemical properties and biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in modulating pathways related to inflammation and pain response. Its structural characteristics imply potential interactions with specific receptors or enzymes.

The compound may act through several mechanisms:

  • Receptor Modulation : Similar compounds have shown activity as agonists at muscarinic receptors, influencing cognitive functions and pain perception .
  • Enzyme Interaction : It may interact with enzymes involved in inflammatory pathways, potentially leading to analgesic effects.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals insights into the biological activity of this compound. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrileC_{13}H_{13}N_{1}O_{1}Different substitution pattern on phenyl ring
4-Cyano-4-(2-Methoxyphenyl)cyclohexanoneC_{13}H_{13}N_{1}O_{2}Contains a cyano group instead of carbonitrile
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)carbonitrileC_{14}H_{17}N_{1}O_{1}Alkyl substitution affecting lipophilicity

Case Studies and Research Findings

Research indicates that compounds with similar structures have been investigated for their pharmacological properties:

  • Muscarinic Receptor Agonists : Compounds like xanomeline have demonstrated efficacy in treating cognitive deficits in rodent models, suggesting that similar mechanisms might be applicable to this compound .
  • Analgesic Properties : Studies on methoxy-substituted compounds have shown significant anti-inflammatory and analgesic effects, indicating potential therapeutic applications for pain management .
  • Neuroprotective Effects : Some analogs have been explored for their ability to modulate amyloid precursor protein processing, which is crucial in Alzheimer's disease research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexanone derivatives and nitrile-containing precursors. For example, hydrazine hydrate and ethyl chloroacetate have been used to form structurally related 4-oxocyclohexanecarbonitrile derivatives under reflux conditions in ethanol . Optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction efficiency. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For analogous compounds, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.8650 Å, b = 14.0010 Å, c = 14.3021 Å, and β = 94.697° have been reported . Hydrogen bonding between the carbonyl oxygen and nitrile group stabilizes the lattice. Computational geometry optimization (DFT/B3LYP) can supplement experimental data to confirm bond angles and torsional strain .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Functional Groups : FT-IR spectroscopy (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (methoxy proton singlet at δ 3.8–4.0 ppm, cyclohexanone carbonyl carbon at δ ~205 ppm) .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence the electronic and steric properties of the cyclohexanecarbonitrile core?

  • Methodological Answer : The 2-methoxyphenyl group introduces steric hindrance due to its ortho-substitution, disrupting π-stacking interactions in the solid state. Electronically, the methoxy group donates electron density via resonance, stabilizing the carbonyl group and altering reactivity in nucleophilic additions. Comparative studies with para-substituted analogs (e.g., 4-methoxyphenyl) reveal distinct crystallographic packing and dipole moments .

Q. What computational strategies are effective for modeling the radical stability or magnetic properties of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to predict spin density distribution and radical stability. For example, studies on Blatter radicals with methoxyphenyl substituents show that near-orthogonal dihedral angles (~85°) between the aryl group and core reduce magnetic coupling, as evidenced by broken-symmetry DFT models .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodological Answer : Contradictions often arise from conformational polymorphism or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., chair-flip in cyclohexanone).
  • Crystallographic Correlation : SC-XRD data can confirm dominant conformers .
  • DOSY NMR : To rule out aggregation or solvent adduct formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
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1-(2-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

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